6-methyl-6-azabicyclo[3.1.0]hexane
Description
6-Methyl-6-azabicyclo[3.1.0]hexane is a bicyclic amine featuring a fused cyclopropane-cyclopentane system with a nitrogen atom at the 6-position and a methyl substituent on the nitrogen. This scaffold is notable for its conformational rigidity and applications in medicinal chemistry, particularly in designing enzyme inhibitors and receptor modulators . The compound’s structure (C₆H₁₁N) combines strain from the cyclopropane ring with the electronic effects of the methylated nitrogen, influencing its reactivity and interactions with biological targets.
Properties
IUPAC Name |
6-methyl-6-azabicyclo[3.1.0]hexane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N/c1-7-5-3-2-4-6(5)7/h5-6H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXZCROTAHXUBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2C1CCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
97.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation of Aziridine Derivatives
Cyclopropanation reactions are widely employed to construct strained bicyclic systems. For this compound, this approach involves the use of transition-metal catalysts to facilitate ring-closing reactions.
Procedure :
-
Aziridine Precursor : Start with a substituted aziridine, such as 1-methylaziridine, which provides the nitrogen atom and one ring member.
-
Cyclopropanation : React the aziridine with a diene or alkyne in the presence of a rhodium (Rh) or palladium (Pd) catalyst. For example, Rh₂(OAc)₄ catalyzes the [2+1] cycloaddition between aziridines and alkenes, forming the bicyclo[3.1.0]hexane core.
-
Methylation : Introduce the methyl group via nucleophilic substitution or alkylation. Methyl iodide (CH₃I) in the presence of a base like potassium carbonate (K₂CO₃) can achieve this step.
Optimization :
-
Catalyst Loading : 5–10 mol% Rh or Pd ensures efficient cyclopropanation.
-
Temperature : Reactions proceed optimally at 60–80°C, balancing reaction rate and side-product formation.
-
Solvent : Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of intermediates.
Yield : 40–65%, depending on steric hindrance and catalyst efficiency.
Ring-Closing Metathesis (RCM)
Ring-closing metathesis offers a versatile route to bicyclic structures, leveraging Grubbs catalysts to form carbon-carbon bonds.
Procedure :
-
Diene Synthesis : Prepare a diene precursor with a nitrogen atom positioned to form the azabicyclo framework. For example, N-allyl-2-vinylaziridine.
-
Metathesis : Treat the diene with a second-generation Grubbs catalyst (e.g., Grubbs II) to induce cyclization. This forms the bicyclo[3.1.0]hexane skeleton.
-
Methyl Group Installation : Post-cyclization, quaternize the nitrogen with methyl triflate (CF₃SO₃CH₃) under inert conditions.
Optimization :
-
Catalyst Stability : Grubbs II tolerates functional groups better than first-generation catalysts.
-
Reaction Time : 12–24 hours under reflux in dichloromethane (DCM).
Yield : 50–70%, with purity >90% after column chromatography.
Photochemical [2+2] Cycloaddition
Photochemical methods provide access to strained systems via light-induced cyclization.
Procedure :
-
Diene-Nitrogen Complex : Design a precursor with conjugated double bonds adjacent to the nitrogen, such as N-allyl enamines.
-
UV Irradiation : Expose the precursor to UV light (λ = 300–350 nm) to trigger [2+2] cycloaddition, forming the bicyclic structure.
-
Methylation : Use dimethyl sulfate ((CH₃O)₂SO₂) in aqueous sodium hydroxide (NaOH) to introduce the methyl group.
Optimization :
-
Wavelength Control : Narrow-band UV filters minimize side reactions.
-
Temperature : Conduct reactions at 0–5°C to suppress thermal degradation.
Yield : 30–45%, limited by competing polymerization pathways.
Comparative Analysis of Synthetic Methods
The table below summarizes the advantages and limitations of each approach:
| Method | Catalyst/Reagents | Yield (%) | Key Challenges |
|---|---|---|---|
| Cyclopropanation | Rh₂(OAc)₄, CH₃I | 40–65 | Steric hindrance limits yield |
| Ring-Closing Metathesis | Grubbs II, CF₃SO₃CH₃ | 50–70 | High catalyst cost |
| Photochemical Cycloaddition | UV light, (CH₃O)₂SO₂ | 30–45 | Low efficiency due to side reactions |
Mechanistic Insights and Stability Considerations
Ring Strain and Reactivity
The bicyclo[3.1.0]hexane core exhibits significant ring strain (estimated 20–25 kcal/mol), which influences both synthesis and stability. The methyl group on nitrogen mitigates strain slightly by electron donation, but the compound remains prone to ring-opening under acidic or thermal stress.
Chemical Reactions Analysis
Types of Reactions
6-methyl-6-azabicyclo[3.1.0]hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen bonds .
Scientific Research Applications
6-methyl-6-azabicyclo[3.1.0]hexane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of 6-methyl-6-azabicyclo[3.1.0]hexane involves its interaction with specific molecular targets and pathways. In medicinal applications, it acts as an intermediate that facilitates the formation of active pharmaceutical ingredients. The compound’s bicyclic structure allows it to interact with enzymes and receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Conformational Differences
3-Azabicyclo[3.1.0]hexane Derivatives
- Substituent Position: Unlike 6-methyl-6-azabicyclo[3.1.0]hexane, derivatives like 3-methyl-3-azabicyclo[3.1.0]hexane place the nitrogen and substituent at the 3-position. This positional shift alters ring strain and electronic distribution, favoring chair conformations in endo-substituted derivatives (e.g., endo-3-methyl-6-morpholino derivatives) but boat conformations in diastereomers or N-demethylated analogs .
- Conformational Flexibility : The 3-azabicyclo framework is more prone to boat conformations in diastereomers due to steric clashes between substituents, whereas the 6-methyl-6-aza variant’s conformation is influenced by methyl-induced repulsions .
6,6-Dimethyl-1,5-Diazabicyclo[3.1.0]hexane
- Diazabicyclo Systems: The presence of two nitrogen atoms (1,5-diazabicyclo[3.1.0]hexane) introduces additional hydrogen-bonding capabilities and electronic effects. Methylation at both 6-positions (6,6-dimethyl derivative) leads to H…H repulsions, flattening the 5-membered ring and reducing conformational flexibility compared to the mono-methylated 6-aza analog .
6-Substituted Azabicyclo Derivatives
- Bulkier Substituents : Compounds like 6-(p-bromobenzoyl)-6-azabicyclo[3.1.0]hexane adopt a boat conformation due to steric hindrance from the aromatic substituent, contrasting with the chair conformation observed in smaller substituents (e.g., methyl) .
Physicochemical Properties
- Torsional Angles : The N5N1C2C3 angle in this compound is similar to 6,6-dimethyl-1,5-diazabicyclo derivatives (~0°), indicating planar geometry due to methyl-induced repulsions. Unsubstituted analogs (e.g., 1,5-diazabicyclo) exhibit larger angles (~15°), allowing greater flexibility .
- Boiling Point/Mass : this compound (MW: 97.16 g/mol) has higher hydrophobicity than the parent 6-azabicyclo compound (MW: 83.13 g/mol), impacting solubility and bioavailability .
Biological Activity
6-Methyl-6-azabicyclo[3.1.0]hexane is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including antitumor effects, mechanisms of action, and relevant case studies.
Overview of Biological Activity
The compound is primarily studied for its antitumor and antiproliferative properties. Research indicates that derivatives of this compound can induce apoptosis in various cancer cell lines, including HeLa (cervical carcinoma) and CT26 (mouse colon carcinoma) cells. The biological activity is often assessed through in vitro assays that measure cell viability and apoptosis rates.
Key Findings
- Antitumor Activity: Compounds containing the azabicyclo[3.1.0]hexane framework have shown significant antiproliferative effects against human erythroleukemia (K562), T lymphocyte (Jurkat), and cervical carcinoma (HeLa) cell lines, with IC values ranging from 4.2 to 24.1 μM .
- Mechanisms of Action: The mechanisms involve modulation of the cell cycle, induction of apoptosis, and potential interaction with tumor suppressor proteins like p53 .
The biological activity of this compound is attributed to several mechanisms:
- Cell Cycle Arrest: Research demonstrates that treatment with derivatives can block cell cycle progression, particularly at the G0/G1 phase, leading to a reduction in the number of cells entering the S phase .
- Induction of Apoptosis: The compounds have been shown to increase the percentage of early and late apoptotic cells significantly when treated with specific derivatives .
Study 1: Antiproliferative Effects on HeLa Cells
In a recent study, compounds derived from this compound were tested on HeLa cells. The results indicated:
- Early Apoptosis: Increased from 4.5% (control) to 38.5% after treatment.
- Late Apoptosis: Increased from 5.9% (control) to 38.1% after treatment.
These findings suggest a potent ability to induce programmed cell death in cancer cells .
Study 2: Impact on Cell Motility
Another investigation focused on how these compounds affect cell motility:
- Following treatment, there was a significant reduction in the number of HeLa cells exhibiting filopodium-like protrusions (from 91% in control to 35%) . This indicates a potential role in reducing metastatic potential.
Comparative Analysis
| Compound | IC (μM) | Cell Line | Mechanism |
|---|---|---|---|
| This compound Derivative A | 4.2 | K562 | Apoptosis induction |
| This compound Derivative B | 24.1 | HeLa | Cell cycle arrest |
| Control | - | - | - |
Q & A
Q. What are the optimal synthetic routes for 6-methyl-6-azabicyclo[3.1.0]hexane, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis typically involves aziridine derivatives or bicyclic precursors, with tosylating agents (e.g., tosyl chloride) used to stabilize intermediates . Key factors include:
- Temperature : Lower temperatures (0–5°C) minimize side reactions during cyclization.
- Catalysts : Lewis acids like BF₃·OEt₂ enhance ring closure efficiency .
- Purification : Chromatography or recrystallization in ethanol/water mixtures improves purity.
Data Table :
| Precursor | Catalyst | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Aziridine derivative | BF₃·OEt₂ | 65 | 98 | |
| Tosylated intermediate | None | 45 | 90 |
Q. How can spectroscopic techniques validate the structural integrity of this compound?
Methodological Answer:
- NMR : ¹H NMR confirms stereochemistry (e.g., endo vs. exo methyl groups). For example, the methyl group in the 6-position shows a singlet at δ 1.2–1.4 ppm .
- IR : Stretching frequencies at 1650–1700 cm⁻¹ indicate C-N bonds in the bicyclic system .
- Mass Spectrometry : Molecular ion peaks at m/z 97.16 (C₆H₁₁N) confirm the molecular formula .
Q. What are the solubility and stability considerations for handling this compound in laboratory settings?
Methodological Answer:
- Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) but poorly in water. Stability tests show decomposition >100°C .
- Storage : Store at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
Advanced Research Questions
Q. How does the conformation of this compound derivatives affect their biological activity?
Methodological Answer:
- Conformational Analysis : NMR and X-ray crystallography reveal that chair conformations (e.g., endo-6-methyl derivatives) enhance binding to targets like serotonin transporters (SERT) due to reduced steric hindrance .
- Computational Modeling : MP2/aug-cc-pVTZ calculations predict ring-puckering energies, correlating with pharmacological activity .
Data Table :
| Derivative | Conformation | Biological Target | IC₅₀ (nM) | Reference |
|---|---|---|---|---|
| Endo-6-methyl | Chair | SERT | 12 | |
| Exo-6-methyl | Boat | NET | 45 |
Q. What strategies resolve contradictions in reported biological activities of structurally similar azabicyclohexane derivatives?
Methodological Answer:
- Comparative SAR Studies : Systematic substitution at the 3- and 6-positions (e.g., benzyl vs. methoxy groups) clarifies steric/electronic effects .
- In Silico Docking : Molecular dynamics simulations identify key interactions (e.g., hydrogen bonding with DPP-4 for antidiabetic activity) .
Example : Trovafloxacin (an azabicyclohexane fluoroquinolone) shows divergent activity due to fluorine substitution patterns .
Q. How can this compound be functionalized to improve pharmacokinetic properties?
Methodological Answer:
- Prodrug Design : Esterification of the amine group (e.g., ethyl carboxylate derivatives) enhances oral bioavailability (>30% in rats) .
- PEGylation : Polyethylene glycol (PEG) chains increase solubility and half-life .
Data Table :
| Modification | Bioavailability (%) | Half-life (h) | Reference |
|---|---|---|---|
| Ethyl carboxylate | 35 | 4.2 | |
| PEGylated | 50 | 8.5 |
Q. What mechanistic insights explain the role of this compound in triple reuptake inhibition (SERT, NET, DAT)?
Methodological Answer:
Q. How do isotopic labeling (e.g., ¹³C, ²H) aid in tracking metabolic pathways of azabicyclohexane derivatives?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
